(S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide
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Overview
Description
Preparation Methods
The synthesis of CI-992 involves the incorporation of a 2-amino-4-thiazolyl substituent. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of thiazole rings and the incorporation of various functional groups . Industrial production methods for CI-992 are also not widely available, but it is typically produced in specialized laboratories with advanced synthesis capabilities .
Chemical Reactions Analysis
CI-992 undergoes several types of chemical reactions, including:
Oxidation: CI-992 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: CI-992 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CI-992 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of renin inhibitors and their structure-activity relationships.
Biology: CI-992 is used in biological studies to understand the role of renin in various physiological processes.
Medicine: The compound is investigated for its potential therapeutic applications in treating hypertension and other cardiovascular diseases.
Industry: CI-992 is used in the development of new pharmaceuticals and as a tool compound in drug discovery .
Mechanism of Action
CI-992 exerts its effects by inhibiting renin, an enzyme involved in the regulation of blood pressure. The compound binds to the active site of renin, preventing it from converting angiotensinogen to angiotensin I. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure . The molecular targets and pathways involved in this mechanism include the renin-angiotensin-aldosterone system (RAAS) and various signaling pathways related to blood pressure regulation .
Comparison with Similar Compounds
CI-992 is unique among renin inhibitors due to its potent activity and long-lasting effects. Similar compounds include:
Aliskiren: Another renin inhibitor used in the treatment of hypertension.
Remikiren: A renin inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Zankiren: Another renin inhibitor with distinct structural features and activity profiles. CI-992 stands out due to its superior efficacy and prolonged duration of action in preclinical models
Biological Activity
The compound (S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, morpholine moiety, and a propionamide structure, which contribute to its biological activity. The molecular formula is C₃₃H₅₂N₆O₇S₂, with a molecular weight of approximately 652.96 g/mol. The structural complexity allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). Specifically, it has been studied for its antagonistic effects on certain receptors involved in inflammatory responses and cellular signaling pathways.
Pharmacological Effects
- Antiinflammatory Activity : Research indicates that the compound exhibits significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. This effect is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.
- Neuroprotective Effects : The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and apoptosis.
- Anticonvulsant Properties : Preliminary studies suggest that the compound may possess anticonvulsant activity, making it a candidate for further investigation in epilepsy treatment.
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antiinflammatory | Inhibition of pro-inflammatory cytokines | |
Neuroprotective | Modulation of oxidative stress pathways | |
Anticonvulsant | Potential anticonvulsant effects |
Case Study 1: Antiinflammatory Effects
In a study involving animal models of inflammation, the administration of the compound resulted in a significant reduction in swelling and pain associated with induced arthritis. Histological analyses revealed decreased infiltration of inflammatory cells in treated subjects compared to controls.
Case Study 2: Neuroprotection in Experimental Models
A series of experiments conducted on neuronal cell cultures exposed to oxidative stress demonstrated that the compound effectively reduced cell death and preserved neuronal function. These findings support its potential application in treating neurodegenerative conditions.
Properties
Molecular Formula |
C33H52N6O7S2 |
---|---|
Molecular Weight |
708.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxopropan-2-yl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide |
InChI |
InChI=1S/C33H52N6O7S2/c1-22(2)17-29(40)30(41)26(18-23-9-5-3-6-10-23)36-31(42)27(20-25-21-47-33(34)35-25)37-32(43)28(19-24-11-7-4-8-12-24)38-48(44,45)39-13-15-46-16-14-39/h4,7-8,11-12,21-23,26-30,38,40-41H,3,5-6,9-10,13-20H2,1-2H3,(H2,34,35)(H,36,42)(H,37,43)/t26-,27-,28-,29-,30+/m0/s1 |
InChI Key |
QGJKHQRFJGLJLV-VFFRCKCKSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC(=N2)N)NC(=O)[C@H](CC3=CC=CC=C3)NS(=O)(=O)N4CCOCC4)O)O |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)NC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)N4CCOCC4)O)O |
Synonyms |
CI 992 CI-992 N-(4-morpholinylsulfonyl)-L-phenylalanyl-3-(2-amino-4-thiazolyl)-N-(1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-alaninamide |
Origin of Product |
United States |
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